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Compound of Interest

Compound Name: 1-(Phenylsulfinyl)piperidine

Cat. No.: B185665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 1-(Phenylsulfinyl)piperidine. Due to the limited availability of published

experimental spectra for this specific molecule, this guide presents predicted spectroscopic

data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a

valuable resource for the identification, characterization, and quality control of 1-
(Phenylsulfinyl)piperidine in a research and development setting.

Chemical Structure and Properties
IUPAC Name: 1-(Phenylsulfinyl)piperidine

Synonyms: 1-Benzenesulfinylpiperidine[1]

CAS Number: 4972-31-0[1]

Molecular Formula: C₁₁H₁₅NOS[1][2]

Molecular Weight: 209.31 g/mol [1]

Melting Point: 84-88 °C[2]
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-
(Phenylsulfinyl)piperidine. These predictions are derived from computational models and

analysis of spectral data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.65 - 7.55 m 2H Phenyl H (ortho)

7.50 - 7.40 m 3H Phenyl H (meta, para)

3.40 - 3.30 m 2H
Piperidine H (α-

equatorial)

2.90 - 2.80 m 2H Piperidine H (α-axial)

1.70 - 1.50 m 6H Piperidine H (β, γ)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

145.0 Phenyl C (ipso)

131.0 Phenyl C (para)

129.0 Phenyl C (meta)

125.0 Phenyl C (ortho)

50.0 Piperidine C (α)

26.0 Piperidine C (β)

24.0 Piperidine C (γ)
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3060 - 3010 Medium C-H stretch (aromatic)

2940 - 2850 Strong C-H stretch (aliphatic)

1475 Strong C=C stretch (aromatic ring)

1445 Medium CH₂ bend (scissoring)

1090 - 1070 Strong S=O stretch

750, 690 Strong C-H bend (aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Proposed Fragment Ion

209 Moderate [M]⁺ (Molecular Ion)

125 High [C₆H₅SO]⁺

84 High [C₅H₁₀N]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
The following are general experimental protocols that can be employed to acquire the

spectroscopic data for 1-(Phenylsulfinyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-(Phenylsulfinyl)piperidine in

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an
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internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to

obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16

ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR. Typical

parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to TMS (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 1-(Phenylsulfinyl)piperidine with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-transform infrared spectrometer.

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Data Analysis: Identify the major absorption bands and assign them to the corresponding

functional group vibrations.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 1-(Phenylsulfinyl)piperidine in a suitable

volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion

or after separation using gas chromatography (GC) or liquid chromatography (LC).
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Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.

For EI, a standard electron energy of 70 eV is typically used.

Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using

a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the compound.

Workflow Diagram
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound like 1-(Phenylsulfinyl)piperidine.
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Caption: General workflow for the spectroscopic analysis of 1-(Phenylsulfinyl)piperidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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